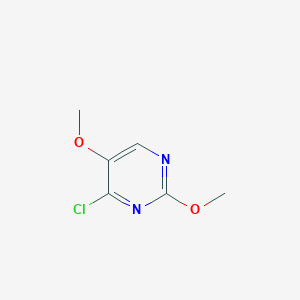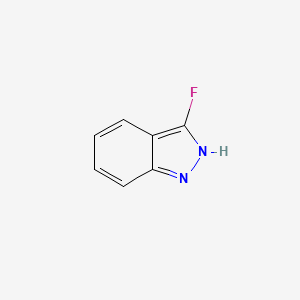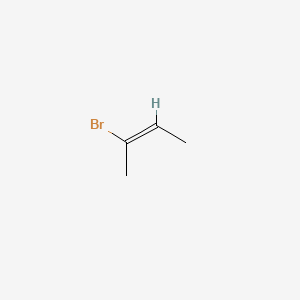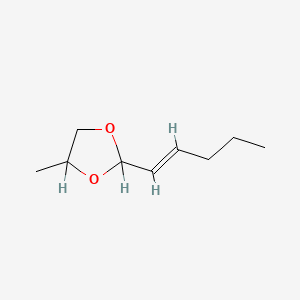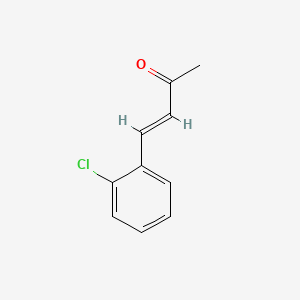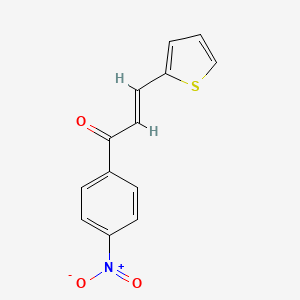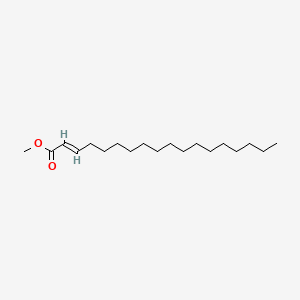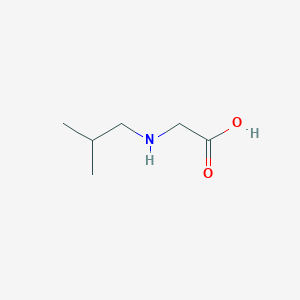
N-(2-甲基丙基)甘氨酸
描述
N-(2-Methylpropyl)glycine, also known as isovaline, is a non-proteinogenic amino acid that is found in meteorites and has been proposed as a potential biomarker for extraterrestrial life. It is also found in certain microorganisms and plants.
科学研究应用
神经传导和认知增强
N-(2-甲基丙基)甘氨酸,一种甘氨酸衍生物,显示出增强神经传导和认知功能的潜力。作为大脑N-甲基-D-天冬氨酸(NMDA)受体的激动剂,甘氨酸在突触可塑性和神经传导中起着关键作用。高剂量的甘氨酸作为某些抗精神病药物(如奥氮平和利培酮)的辅助药物时,已经在精神分裂症治疗中显示出显著的临床益处,表明其有可能增强这些药物的疗效 (Heresco-Levy et al., 2004)。此外,像GLYX-13这样的化合物,作为NMDA受体甘氨酸位点的部分激动剂,已经被探索其对认知增强和潜在抗抑郁效果的影响,而不会出现与NMDA受体拮抗剂相关的精神症状 (Moskal et al., 2014)。
植物抗逆境能力
像N-(2-甲基丙基)甘氨酸这样的甘氨酸衍生物在改善植物抗逆境能力方面发挥作用。甘氨基甜菜碱(GB)和脯氨酸,作为主要的有机渗透剂,在各种植物物种中在应对环境压力时积累。这些化合物对酶和膜完整性有积极影响,并在调节植物在应激条件下的渗透调节中发挥适应作用。研究已经突出了这些化合物外源应用在增加植物生长和作物产量方面在环境压力下的成功 (Ashraf & Foolad, 2007)。
精神分裂症中的甘氨酸再摄取抑制
抑制甘氨酸再摄取,提高突触甘氨酸浓度,代表了增强NMDA受体传导的有效策略。比托伯汀,一种甘氨酸再摄取抑制剂,已经被研究其在患有精神分裂症和主要消极症状患者中的疗效和安全性,显示出作为一种新型治疗选择的潜力 (Umbricht et al., 2014)。
除草剂抗性和农业
甘氨酸(N-磷酸甲基甘氨酸)的衍生物草甘膦被广泛用作除草剂。其在农业中的成功主要归因于其对植物酶烯酮丙酸-3-磷酸合酶的特异性。已经开发了转基因抗草甘膦植物,使得该除草剂可以应用于作物而不会造成损害。研究重点关注草甘膦的作用方式、环境命运和植物中的抗性机制 (Duke & Powles, 2008)。
属性
IUPAC Name |
2-(2-methylpropylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)3-7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZGJEWGVNFKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437397 | |
| Record name | N-isobutylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Methylpropyl)glycine | |
CAS RN |
3182-85-2 | |
| Record name | N-isobutylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

